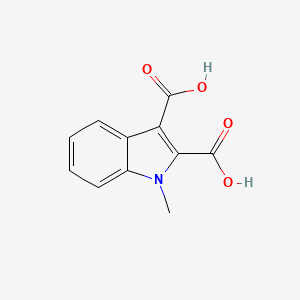
1-methyl-1H-indole-2,3-dicarboxylic acid
Descripción general
Descripción
1-methyl-1H-indole-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Anticancer Activity
The indole scaffold, which includes 1-methyl-1H-indole-2,3-dicarboxylic acid, has been extensively studied for its anticancer properties. Indole derivatives have shown potential in targeting various cancer types by interacting with critical biological pathways. For instance, studies have demonstrated that certain indole derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells. A recent study highlighted that a derivative exhibited significant inhibitory activity against hepatocellular carcinoma cells with an IC50 of 5.0 µM .
Antimicrobial Properties
Research indicates that compounds derived from this compound exhibit antimicrobial activity. For example, derivatives synthesized from this compound were evaluated for their antibacterial properties against various strains of bacteria, showing promising results with notable zones of inhibition . The effectiveness of these compounds suggests potential applications in treating bacterial infections.
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of indole derivatives. Compounds related to this compound have been shown to possess antioxidant properties and can inhibit monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders . These findings suggest that such derivatives may be developed into therapeutic agents for conditions like Alzheimer's disease.
Agrochemical Applications
Indole derivatives are also being investigated for their potential as agrochemicals. Their ability to modulate plant growth and resistance to pests makes them suitable candidates for developing new herbicides and fungicides. The structural diversity offered by compounds like this compound allows for the design of targeted agrochemical agents that can enhance crop yield and resilience.
Materials Science
The unique chemical properties of this compound lend themselves to applications in materials science. Its ability to form various derivatives can be exploited in the development of polymers and other materials with specific functionalities. For example, the compound can serve as a building block for creating advanced materials used in coatings or electronic devices.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through multiple pathways, each yielding different derivatives with distinct biological activities. Here are some notable synthetic routes:
| Synthetic Method | Yield (%) | Description |
|---|---|---|
| Vilsmeier-Haack Reaction | 65% | Utilizes phosphorus oxychloride and DMF to introduce functional groups. |
| Alkylation Reactions | 80% | Methylation at the nitrogen position enhances biological activity. |
These synthetic methods not only facilitate the production of this compound but also enable the exploration of its derivatives for enhanced pharmacological effects.
Case Studies
Several case studies illustrate the potential applications of this compound:
-
Case Study 1: Anticancer Research
A study focused on synthesizing novel indole derivatives demonstrated significant anticancer activity against various cell lines, showcasing their potential as chemotherapeutic agents . -
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antibacterial efficacy of synthesized indole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further exploration .
Propiedades
Fórmula molecular |
C11H9NO4 |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
1-methylindole-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)8(10(13)14)9(12)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16) |
Clave InChI |
SIHYDFFUJMGABR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













